3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol
Overview
Description
3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol is a heterocyclic compound containing an oxadiazole ring substituted with a chlorophenyl group
Mechanism of Action
Target of Action
The compound belongs to the oxadiazole class. Oxadiazole derivatives are known to exhibit a wide range of biological activities and are often used in drug discovery . They can interact with various biological targets, but without specific studies on this compound, it’s difficult to identify its primary targets.
Mode of Action
The mode of action would depend on the specific biological target of the compound. For instance, some oxadiazole derivatives are known to inhibit certain enzymes or bind to specific receptors, altering their function .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Oxadiazole derivatives can potentially influence a variety of pathways depending on their specific targets .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some oxadiazole derivatives are known to have antiviral, anti-inflammatory, and anticancer activities, among others .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzohydrazide with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often require refluxing in an appropriate solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding oxadiazole N-oxide.
Reduction: Formation of 3-(2-chlorophenyl)-1,2,4-oxadiazolidine.
Substitution: Formation of 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-ol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Potential use as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of high-energy materials and as a precursor for the synthesis of other industrially relevant compounds.
Comparison with Similar Compounds
- 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol
- 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ol
- 3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-ol
Comparison: While these compounds share a similar oxadiazole core, the position and nature of the substituents on the phenyl ring significantly influence their chemical and biological properties. For instance, the presence of a chlorine atom in the ortho position (as in 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol) may enhance its reactivity and binding affinity to certain enzymes compared to its meta or para counterparts. Additionally, substituents like fluorine can alter the compound’s electronic properties, potentially affecting its biological activity and stability.
Properties
IUPAC Name |
3-(2-chlorophenyl)-4H-1,2,4-oxadiazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-4-2-1-3-5(6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KICRLMZFAZGWTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=O)N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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